1-Docosyne
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Overview
Description
1-Docosyne is a long-chain alkyne with the molecular formula C({22})H({42}) It is characterized by the presence of a triple bond between the first and second carbon atoms in a 22-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Docosyne can be synthesized through several methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be adapted for the synthesis of long-chain alkynes like this compound.
Dehydrohalogenation: Starting from a suitable dihalide precursor, dehydrohalogenation can be used to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure efficient and scalable production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Docosyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation of this compound can yield 1-docosene or docosane, depending on the extent of hydrogenation. Catalysts such as palladium on carbon are typically used.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups through reactions like halogenation or alkylation. For example, treatment with bromine can yield 1-bromo-1-docosene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and bases (e.g., sodium amide).
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes (1-docosene), alkanes (docosane).
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-Docosyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as hydrophobic coatings and lubricants.
Biological Studies: this compound can be used as a probe in biochemical assays to study enzyme activity and metabolic pathways involving alkynes.
Medicinal Chemistry: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Mechanism of Action
1-Docosyne can be compared with other long-chain alkynes, such as:
- 1-Octyne (C(8)H({14}))
- 1-Decyne (C({10})H({18}))
- 1-Dodecyne (C({12})H({22}))
Uniqueness:
- Chain Length: this compound has a longer carbon chain compared to other alkynes, which influences its physical properties, such as melting and boiling points.
- Reactivity: The longer chain can affect the reactivity and solubility of the compound, making it suitable for specific applications where shorter alkynes may not be effective.
Comparison with Similar Compounds
- 1-Octyne: Shorter chain alkyne with similar reactivity but different physical properties.
- 1-Decyne: Intermediate chain length, used in similar applications but with different solubility and reactivity profiles.
- 1-Dodecyne: Longer chain alkyne, closer in properties to 1-Docosyne but still distinct in terms of specific applications and reactivity.
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry. Its ability to undergo a wide range of chemical reactions and its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance in scientific advancements.
Properties
CAS No. |
61847-82-3 |
---|---|
Molecular Formula |
C22H42 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
docos-1-yne |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3 |
InChI Key |
DLDSFSCPJCJKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
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